Cas no 21394-53-6 (Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI))

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 化学的及び物理的性質
名前と識別子
-
- Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
- 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoic acid
- 2-[(1-ADAMANTYLCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID
- AKOS002433976
- DTXSID20406969
- CS-0344658
- 2-[(adamantan-1-yl)formamido]-4-(methylsulfanyl)butanoic acid
- Z85883178
- 2-(ADAMANTAN-1-YLFORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID
- EN300-12479
- AKOS017271430
- (Adamantane-1-carbonyl)methionine
- 21394-53-6
-
- インチ: InChI=1S/C16H25NO3S/c1-21-3-2-13(14(18)19)17-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,2-9H2,1H3,(H,17,20)(H,18,19)
- InChIKey: DLCLYUTWBTWFSL-UHFFFAOYSA-N
- ほほえんだ: C12(C(NC(C(O)=O)CCSC)=O)CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 310.14782
- どういたいしつりょう: 310.147689
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.249
- ふってん: 554.5°Cat760mmHg
- フラッシュポイント: 289.2°C
- PSA: 69.23
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12479-0.1g |
21394-53-6 | 0.1g |
$591.0 | 2023-02-09 | |||
Enamine | EN300-12479-2.5g |
21394-53-6 | 2.5g |
$1315.0 | 2023-02-09 | |||
Enamine | EN300-12479-250mg |
21394-53-6 | 90.0% | 250mg |
$579.0 | 2023-10-02 | ||
Enamine | EN300-12479-100mg |
21394-53-6 | 90.0% | 100mg |
$553.0 | 2023-10-02 | ||
1PlusChem | 1P00731D-1g |
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) |
21394-53-6 | 90% | 1g |
$839.00 | 2023-12-19 | |
1PlusChem | 1P00731D-2.5g |
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) |
21394-53-6 | 90% | 2.5g |
$1583.00 | 2023-12-19 | |
1PlusChem | 1P00731D-50mg |
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) |
21394-53-6 | 90% | 50mg |
$715.00 | 2023-12-19 | |
Enamine | EN300-12479-5000mg |
21394-53-6 | 90.0% | 5000mg |
$1821.0 | 2023-10-02 | ||
Enamine | EN300-12479-0.25g |
21394-53-6 | 0.25g |
$617.0 | 2023-02-09 | |||
Enamine | EN300-12479-0.5g |
21394-53-6 | 0.5g |
$645.0 | 2023-02-09 |
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)に関する追加情報
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI): A Comprehensive Overview
The compound Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI), identified by the CAS number 21394-53-6, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of methionine, a naturally occurring essential amino acid. The addition of the adamantyl group to the methionine backbone introduces unique properties that make it valuable in various applications.
Methionine itself is a fundamental building block in proteins and plays a critical role in sulfur metabolism. The modification with the adamantyl group enhances its stability and bioavailability, making it an attractive candidate for research in drug delivery systems and nutraceuticals. Recent studies have explored its potential as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to improve drug solubility and absorption.
The adamantyl group is known for its rigid and highly branched structure, which contributes to the compound's exceptional stability. This structural feature makes Methionine, N-(1-adamantylcarbonyl)-, DL- resistant to enzymatic degradation, a property that is particularly advantageous in pharmaceutical applications. Researchers have demonstrated its ability to protect encapsulated drugs from premature degradation in the gastrointestinal tract, thereby enhancing therapeutic efficacy.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions. The process typically involves the activation of methionine via mixed carbonic anhydrides or other activating agents, followed by nucleophilic substitution with an adamantyl alcohol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The stereochemistry of Methionine, N-(1-adamantylcarbonyl)- is crucial for its biological activity. The DL-form indicates that it contains both dextrorotatory (D) and levorotatory (L) enantiomers in equal proportions. This racemic mixture is often preferred in applications where both enantiomers contribute synergistically to the desired effect. However, ongoing research is exploring the potential benefits of using pure enantiomers for targeted therapies.
One of the most promising areas of research involving this compound is its application in drug delivery systems. By incorporating Methionine, N-(1-adamantylcarbonyl)- into lipid nanoparticles or micelles, scientists have achieved enhanced drug loading capacities and improved pharmacokinetics. Preclinical studies have shown significant increases in drug bioavailability compared to conventional formulations.
Beyond pharmaceuticals, Methionine, N-(1-adamantylcarbonyl)- has also found applications in materials science. Its unique combination of rigidity and flexibility makes it an ideal component for synthesizing novel polymers with tailored mechanical properties. Recent breakthroughs include its use as a monomer in polyurethane production, resulting in materials with improved thermal stability and mechanical resilience.
In conclusion, Methionine, N-(1-adamantylcarbonyl)-, CAS No 21394-53-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research directions. As advancements in synthetic methods and application development progress,Methionine derivatives like this one are poised to play an increasingly important role in modern science and technology.
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